![molecular formula C15H11Cl3O3 B5829694 3-chloro-4-[(2,6-dichlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B5829694.png)
3-chloro-4-[(2,6-dichlorobenzyl)oxy]-5-methoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-4-[(2,6-dichlorobenzyl)oxy]-5-methoxybenzaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DCB-M, and it is a benzaldehyde derivative that contains chloro, methoxy, and dichlorobenzyl groups. In
Mécanisme D'action
The mechanism of action of 3-chloro-4-[(2,6-dichlorobenzyl)oxy]-5-methoxybenzaldehyde is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of lipoxygenase, an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of immune responses.
Biochemical and Physiological Effects:
3-chloro-4-[(2,6-dichlorobenzyl)oxy]-5-methoxybenzaldehyde has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis, inhibit cell proliferation, and reduce the production of inflammatory mediators. In vivo studies have shown that this compound can reduce tumor growth, alleviate inflammation, and improve fungal infections.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-chloro-4-[(2,6-dichlorobenzyl)oxy]-5-methoxybenzaldehyde in lab experiments is its potent biological activity, which makes it a useful tool for studying various biological processes. However, one limitation of using this compound is its potential toxicity, which requires careful handling and appropriate safety measures.
Orientations Futures
There are several future directions for research on 3-chloro-4-[(2,6-dichlorobenzyl)oxy]-5-methoxybenzaldehyde. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential applications in other fields such as material science and environmental remediation. Additionally, more studies are needed to evaluate the safety and toxicity of this compound and to develop new derivatives with improved properties.
Méthodes De Synthèse
The synthesis of 3-chloro-4-[(2,6-dichlorobenzyl)oxy]-5-methoxybenzaldehyde involves the reaction between 3-chloro-4-hydroxybenzaldehyde and 2,6-dichlorobenzyl chloride in the presence of a base such as potassium carbonate. This reaction results in the formation of 3-chloro-4-[(2,6-dichlorobenzyl)oxy]-5-methoxybenzaldehyde, which can be purified using various techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
3-chloro-4-[(2,6-dichlorobenzyl)oxy]-5-methoxybenzaldehyde has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been shown to exhibit antitumor, anti-inflammatory, and antifungal activities. In agriculture, it has been used as a fungicide to control plant diseases. In material science, it has been used as a building block for the synthesis of novel materials with unique properties.
Propriétés
IUPAC Name |
3-chloro-4-[(2,6-dichlorophenyl)methoxy]-5-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl3O3/c1-20-14-6-9(7-19)5-13(18)15(14)21-8-10-11(16)3-2-4-12(10)17/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWABMJDIYZETMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Cl)OCC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-fluoro-N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B5829613.png)
![ethyl 3-(2-ethoxy-2-oxoethyl)-2,5-dimethyl-4-oxo-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylate](/img/structure/B5829625.png)
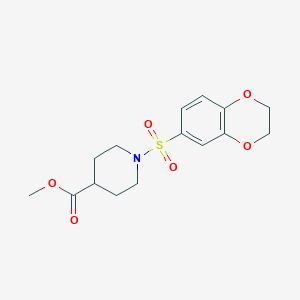

![N'-(4-chlorobenzylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5829649.png)

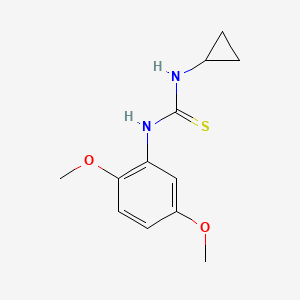
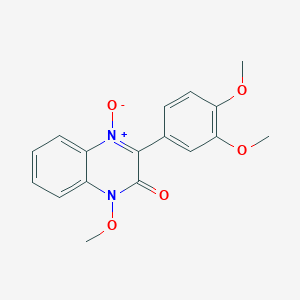
![N-[4-(aminosulfonyl)phenyl]-4-hydroxy-1-piperidinecarbothioamide](/img/structure/B5829674.png)

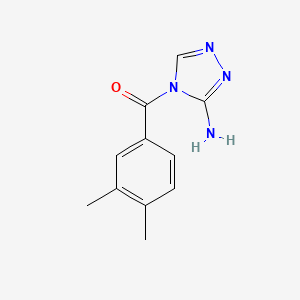

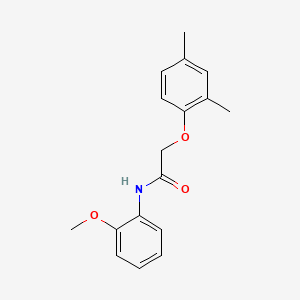
![3-methyl-7-[(1-naphthyloxy)methyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B5829721.png)